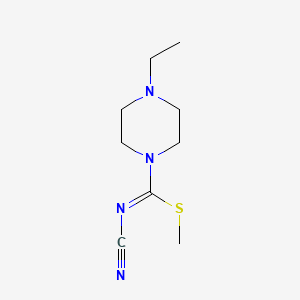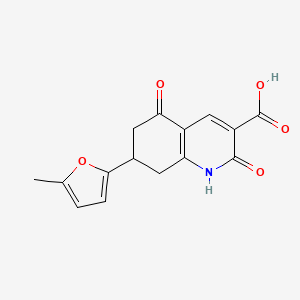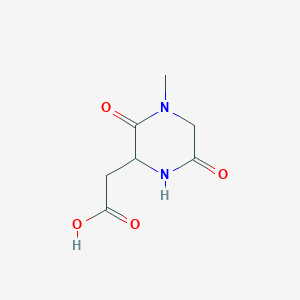
5-ベンジル-2-メチル-1,3-チアゾール-4-カルボン酸
説明
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is a structural analogue of febuxostat . A methylene amine spacer is incorporated between the phenyl ring and thiazole ring . It belongs to the class of thiazole derivatives, which are used as intermediates in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid involves the use of a methylene amine spacer between the phenyl ring and thiazole ring . The structure of all the compounds was established by the combined use of FT-IR, NMR, and MS spectral data .Molecular Structure Analysis
The thiazole ring in 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid include a molecular weight of 233.29 . It is stored at room temperature and appears as a powder .科学的研究の応用
抗酸化活性
チアゾール誘導体は、抗酸化剤として作用することが報告されています . 抗酸化物質は、環境やその他のストレスに対する反応として体内で生成される不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防いだり、遅らせたりできる物質です。
鎮痛および抗炎症活性
チアゾール化合物は、鎮痛(痛みを和らげる)および抗炎症作用を有することが報告されています . これにより、痛みと炎症の治療のための新しい薬物の開発のための潜在的な候補となります。
抗菌および抗真菌活性
チアゾール誘導体は、抗菌および抗真菌活性を示しています . これは、さまざまな細菌感染症や真菌感染症の治療における潜在的な用途を示唆しています。
抗ウイルス活性
一部のチアゾール化合物は、抗ウイルス特性を示しています . これらは、新しい抗ウイルス薬の開発に使用される可能性があります。
利尿活性
チアゾール誘導体は、利尿活性を示すことが報告されています . 利尿薬は、体から余分な水分、主に水とナトリウムを排出するのに役立ちます。
抗てんかん活性
チアゾール化合物は、抗てんかん薬としての可能性を示しています . 抗てんかん薬は、てんかん発作の治療に使用される薬理学的に多様な薬剤です。
神経保護活性
チアゾール誘導体は、神経保護効果を有することが報告されています . 神経保護薬は、脳と脊髄を変性から保護する薬剤です。
抗腫瘍および細胞毒性活性
チアゾール化合物は、抗腫瘍および細胞毒性活性を示しています . これは、がん治療における潜在的な用途を示唆しています。
作用機序
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways . For instance, some thiazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Pharmacokinetics
The lipophilicity of thiazole derivatives has been studied, which can influence their absorption and distribution .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiviral, and antitumor effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
将来の方向性
Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
生化学分析
Biochemical Properties
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, including donor-acceptor and nucleophilic reactions . This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid can change over time. This compound is relatively stable under standard conditions but may degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition or activation, leading to improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-11(12(14)15)10(16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXCZSJETIUQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429901-24-5 | |
| Record name | 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)
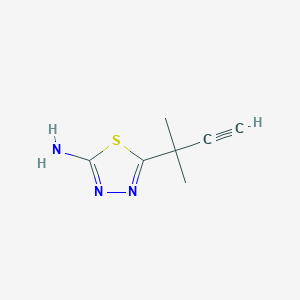
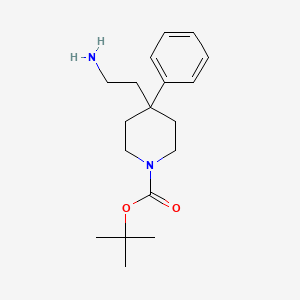



![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)
